molecular formula C11H10N2O B13726745 N-Hydroxy-naphthalene-1-carboxamidine

N-Hydroxy-naphthalene-1-carboxamidine

Cat. No.: B13726745
M. Wt: 186.21 g/mol
InChI Key: XCCXRWMQIFDSFC-UHFFFAOYSA-N
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Description

N-Hydroxy-naphthalene-1-carboxamidine is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol It is known for its unique structure, which includes a naphthalene ring fused with a carboxamidine group

Chemical Reactions Analysis

N-Hydroxy-naphthalene-1-carboxamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .

Scientific Research Applications

N-Hydroxy-naphthalene-1-carboxamidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . In medicine, it is being explored for its potential therapeutic effects in treating various diseases. Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Mechanism of Action

The mechanism of action of N-Hydroxy-naphthalene-1-carboxamidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as those involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound also interacts with cellular signaling pathways, affecting processes like apoptosis and cell cycle regulation. These interactions contribute to its potential therapeutic effects in various diseases.

Comparison with Similar Compounds

N-Hydroxy-naphthalene-1-carboxamidine can be compared with other similar compounds, such as N-Hydroxy-1-aminonaphthalene and N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides . While these compounds share structural similarities, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness contributes to its distinct applications and potential in scientific research.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable building block for the synthesis of complex molecules, and its potential therapeutic effects offer promising avenues for medical research. As research continues, this compound may find even more applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N'-hydroxynaphthalene-1-carboximidamide

InChI

InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13)

InChI Key

XCCXRWMQIFDSFC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C(=N\O)/N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=NO)N

Origin of Product

United States

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